N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a benzothiophene moiety linked via a hydroxyethyl group. This structure combines a rigid cyclopropane ring, known for its strain-induced reactivity, with a benzothiophene heterocycle, which is often utilized in medicinal chemistry for its electronic and steric properties.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12(7-15-14(17)9-5-6-9)11-8-18-13-4-2-1-3-10(11)13/h1-4,8-9,12,16H,5-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZGECHKLUMZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or similar reagents.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through the reaction of the hydroxyethylbenzothiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The benzothiophene ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzothiophene derivative.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclopropanecarboxamide moiety can contribute to its stability and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Contains a bromophenyl group and diethylamide substituents.
- Synthesis : Prepared via procedure A (carboxylic acid + diethylamine), yielding 77% as a crystalline solid (mp 102.2–102.5°C). The reaction proceeds at room temperature over 18 hours .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Includes a phenyl group and 4-methoxyphenoxy substituent.
- Synthesis: Prepared via procedure B (alkene + phenol), yielding 78% as an oil with a diastereomer ratio of 23:1. The methoxy group could enhance electron density and metabolic stability .
N-(5-Fluoro-6-[...]benzo[d]thiazol-2-yl)cyclopropanecarboxamide (Compound 25)
- Structure : Features a benzothiazole core with fluorine substituents.
- Key Features : Fluorine atoms likely improve metabolic stability and binding affinity through electronegative effects and reduced susceptibility to oxidative metabolism .
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide
- Structure : Substitutes benzothiophene with indole, a bioisostere.
- The indole group may offer distinct π-π stacking interactions compared to benzothiophene .
Structural and Functional Implications
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its pharmacological properties, combined with a cyclopropanecarboxamide structure. Its molecular formula is , and it has a unique structural configuration that contributes to its biological activity.
Research indicates that this compound acts primarily through the modulation of specific receptors and enzymes. Key mechanisms include:
- Selective Estrogen Receptor Modulation : The compound has been identified as a selective estrogen receptor downregulator (SERD), which means it can inhibit estrogen receptor activity, making it a candidate for treating estrogen-related disorders .
- Immunomodulatory Effects : Studies suggest that this compound may also have immunomodulatory properties, potentially influencing immune responses and offering therapeutic avenues for various immune-related conditions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Case Study 1: Estrogen Receptor Downregulation
In a study exploring the effects of benzothiophene derivatives, this compound demonstrated significant downregulation of estrogen receptors in vitro. This property suggests its potential application in treating hormone-dependent cancers such as breast cancer .
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of this compound. It was found to enhance the activity of certain immune cells while inhibiting others, indicating a dual role that could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Formation of Benzothiophene Moiety : Cyclization reactions are performed using appropriate precursors.
- Hydroxyethyl Group Introduction : Achieved through nucleophilic substitution.
- Cyclopropane Carboxamide Formation : Final acylation step to yield the target compound.
These synthetic pathways not only facilitate the production of this compound but also allow for the exploration of various derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
